[6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone
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Overview
Description
The compound 6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic molecule featuring multiple functional groups, including triazine, quinoline, and chlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be prepared via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Coupling Reactions: The triazine and quinoline derivatives are then coupled using nucleophilic substitution reactions, where the chloromethyl group on the triazine reacts with the amino group on the quinoline.
Final Assembly: The final compound is assembled by introducing the phenylmethanone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and chloromethyl groups, leading to the formation of corresponding oxides and chlorides.
Reduction: Reduction reactions can target the triazine and quinoline rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Formation of N-oxides and chlorinated derivatives.
Reduction: Formation of dihydro derivatives of the triazine and quinoline rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. The triazine and quinoline moieties are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar applications.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug development. Its structural complexity and functional diversity make it a promising candidate for targeting various biological pathways and receptors.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its potential stability and reactivity. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring is known to form strong interactions with nucleophilic sites, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino derivatives: These compounds share the triazine core and exhibit similar reactivity and potential bioactivity.
Quinoline derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Phenylmethanone derivatives: These compounds are widely used in organic synthesis and medicinal chemistry for their versatile reactivity.
Uniqueness
The uniqueness of 6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its combination of multiple pharmacophores within a single molecule
Properties
Molecular Formula |
C29H28Cl2N6O |
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Molecular Weight |
547.5 g/mol |
IUPAC Name |
[6-[[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino]-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C29H28Cl2N6O/c1-28(2)17-29(3,19-9-11-20(31)12-10-19)22-15-21(33-27-35-24(16-30)34-26(32)36-27)13-14-23(22)37(28)25(38)18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H3,32,33,34,35,36) |
InChI Key |
QYANFSXYRNKXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)NC4=NC(=NC(=N4)N)CCl)(C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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